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Compound of Interest

Methyl 3-(1-aminoethyl)benzoate
Compound Name:
hydrochloride

Cat. No.: B566945

A comprehensive spectroscopic confirmation of the molecular structure of Methyl 3-(1-
aminoethyl)benzoate hydrochloride remains elusive due to the limited availability of
published experimental data. Extensive searches of chemical databases and scientific
literature did not yield specific *H NMR, 3C NMR, Infrared (IR), or Mass Spectrometry (MS)
data for this compound.

While the specific spectral data for Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS
No. 1263378-68-2; Molecular Formula: C10H14CINOz2; Molecular Weight: 215.68 g/mol ) is not
publicly available, this guide provides a comparative analysis based on the expected spectral
characteristics and data from closely related analogs. This approach allows for a foundational
understanding of the spectroscopic features that would confirm the structure of the target
molecule.

For comparison, we will utilize spectroscopic data for Methyl 3-aminobenzoate, a structurally
similar compound for which experimental data is accessible. This comparison will highlight the
key differences to be expected upon the addition of the ethyl group at the amino position.

Predicted Spectroscopic Data for Methyl 3-(1-
aminoethyl)benzoate Hydrochloride
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The following tables outline the predicted and observed spectroscopic data. The data for

Methyl 3-aminobenzoate serves as a reference for comparison.

Spectroscopic Data

Methyl 3-(1-
aminoethyl)benzoate
Hydrochloride (Predicted)

Methyl 3-aminobenzoate
(Observed)

Aromatic protons (multiplets),

Aromatic protons (multiplets),

1H NMR quartet (CH), doublet (CHs of ) )
) singlet (NH2), singlet (OCHs)
ethyl), singlet (OCHs)
Carbonyl carbon, aromatic .
) Carbonyl carbon, aromatic
carbons, methine carbon (CH),
13C NMR carbons, carbon attached to
methyl carbon (CHs of ethyl),
NH2, methyl carbon (OCH?3)
methyl carbon (OCHs)
N-H stretch (amine salt), C=0 N-H stretch (primary amine),
stretch (ester), C-O stretch, C=0 stretch (ester), C-O
IR (cm™1)

aromatic C-H and C=C

stretches

stretch, aromatic C-H and C=C

stretches

Mass Spec (m/z)

Molecular ion peak
corresponding to the free base
(M-HCI)

Molecular ion peak

Detailed Comparison and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The most significant difference in the proton NMR spectrum of Methyl 3-(1-

aminoethyl)benzoate hydrochloride compared to Methyl 3-aminobenzoate would be the

signals corresponding to the 1-aminoethyl group. One would expect to see a quartet for the

methine proton (-CH) coupled to the adjacent methyl protons, and a doublet for the three

methyl protons (-CHs) of the ethyl group. The presence of the hydrochloride would likely cause

the amine protons to appear as a broad singlet at a downfield chemical shift. The aromatic

protons would exhibit complex splitting patterns (multiplets) characteristic of a 1,3-disubstituted

benzene ring. The singlet for the methyl ester group (-OCHs) would remain a key feature.
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13C NMR: In the carbon NMR spectrum, the key distinguishing features would be the
appearance of two additional aliphatic carbon signals for the 1-aminoethyl group: one for the
methine carbon (-CH) and one for the terminal methyl carbon (-CHs). The chemical shifts of the
aromatic carbons would also be influenced by the substitution of the amino group with the 1-
aminoethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-(1-aminoethyl)benzoate hydrochloride would show
characteristic absorption bands. The presence of the hydrochloride salt would shift the N-H
stretching vibrations of the amine to a lower frequency, typically appearing as a broad band in
the 2400-3000 cm~1 region. The strong carbonyl (C=0) stretch of the ester group would be
expected around 1720 cm~*. Aromatic C=C stretching vibrations would appear in the 1450-
1600 cm~1 region, and the C-O stretching of the ester would be observed between 1100 and
1300 cm~1.

Mass Spectrometry (MS)

In a mass spectrum, typically obtained for the free base after neutralization of the hydrochloride
salt, the molecular ion peak would correspond to the mass of Methyl 3-(1-aminoethyl)benzoate.
Fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCHSs)

and cleavage at the benzylic position, providing further evidence for the proposed structure.

Experimental Protocols

While specific experimental conditions for the target molecule are not available, the following
are general protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., DMSO-ds, D20, or CDCI3) in an NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a 300 or 400 MHz NMR spectrometer.

o Data Processing: Process the raw data (Fourier transformation, phase correction, and
baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per
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million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of
the compound with dry potassium bromide and pressing it into a thin disk. Alternatively,
acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~* using a Fourier
Transform Infrared (FTIR) spectrometer.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS):

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via a suitable ionization method, such as Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-
flight).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the molecular weight and structure.

Workflow for Spectroscopic Confirmation
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Spectroscopic Analysis
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 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-(1-
aminoethyl)benzoate Hydrochloride: A Comparative Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b566945#spectroscopic-
confirmation-of-methyl-3-1-aminoethyl-benzoate-hydrochloride-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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